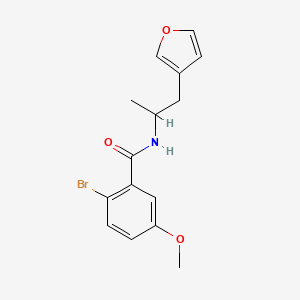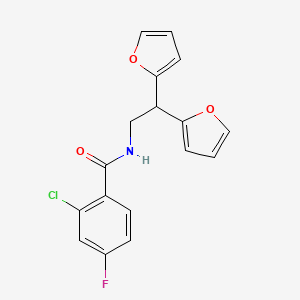
2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of the substituent groups (chloro, fluoro, and the di(furan-2-yl)ethyl group) and the overall structure of the molecule. The benzamide group might undergo reactions typical for carboxamides, while the chloro and fluoro groups might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods, but experimental data would be needed for confirmation.作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The presence of the furan nucleus in these compounds is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse structural reactions .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
実験室実験の利点と制限
The advantages of using 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide in lab experiments include its potent anticancer, anti-inflammatory, and analgesic activities. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, appropriate precautions should be taken when handling this compound, and suitable solvents should be used to dissolve the compound for in vitro and in vivo experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide. These include:
1. Investigation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and analgesic activities of the compound.
2. Development of more efficient and selective synthesis methods for the compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
4. Formulation of the compound into suitable dosage forms for clinical use.
5. Investigation of the potential synergistic effects of the compound with other anticancer, anti-inflammatory, and analgesic agents.
6. Exploration of the potential use of the compound in other disease conditions such as neurological disorders and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. The compound exhibits potent anticancer, anti-inflammatory, and analgesic activities and has been synthesized using various methods. Further research is needed to fully understand the mechanism of action and pharmacological properties of the compound. The development of more efficient synthesis methods and suitable dosage forms for clinical use may lead to the development of novel therapies for cancer, inflammation, and pain.
合成法
The synthesis of 2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-fluoro-2-chlorobenzoic acid with 2,2-di(furan-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
科学的研究の応用
2-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzamide has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. The compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models of inflammation and pain.
Safety and Hazards
特性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c18-14-9-11(19)5-6-12(14)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXHQEUWSKBIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

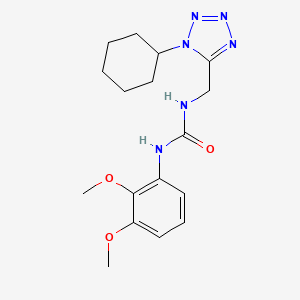
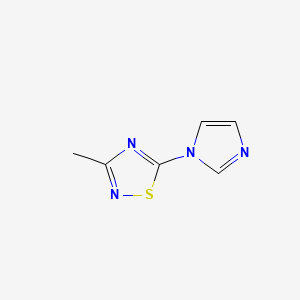
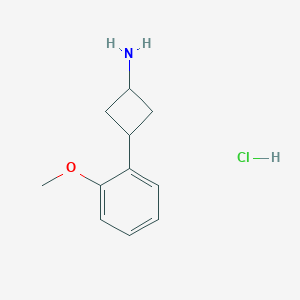
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)
![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2900866.png)
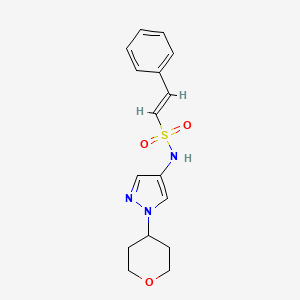


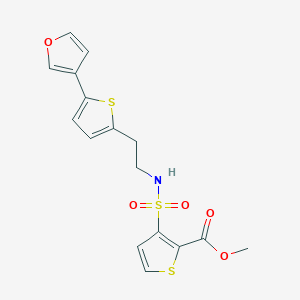
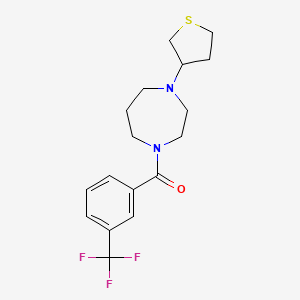
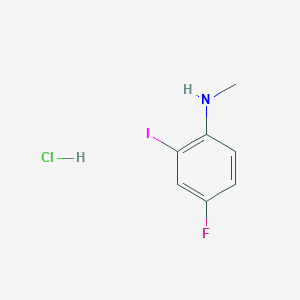

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2900877.png)
